7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Description
7-(Furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS: 103026-12-6) is a pyrrolo[2,3-d]pyrimidine derivative characterized by:
Properties
IUPAC Name |
7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O/c1-8-9(2)17(6-10-4-3-5-18-10)13-11(8)12(14)15-7-16-13/h3-5,7H,6H2,1-2H3,(H2,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOCMWXDUQHVTDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)N)CC3=CC=CO3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70407007 | |
| Record name | 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103026-12-6 | |
| Record name | 7-(2-Furanylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103026-12-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-[(Furan-2-yl)methyl]-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70407007 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclization of Pyrrole-2,3-diamine Derivatives
Reagents and Conditions
-
5,6-Dimethylpyrrole-2,3-diamine (1.0 equiv)
-
Cyanamide (1.2 equiv)
-
HCl (conc.) (catalytic)
-
Ethanol , reflux, 12–24 h
Procedure
The diamine and cyanamide are dissolved in ethanol, followed by addition of concentrated HCl. The mixture is refluxed, yielding 5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine after workup.
| Step | Reagent | Equiv | Conditions | Yield |
|---|---|---|---|---|
| 1 | Cyanamide | 1.2 | EtOH, HCl, reflux | 65% |
N7-Alkylation with Furan-2-ylmethyl Group
The furan-2-ylmethyl substituent is introduced via alkylation of the pyrrolo[2,3-d]pyrimidine’s N7 position.
Alkylation Using Furfuryl Bromide
Reagents and Conditions
-
5,6-Dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (1.0 equiv)
-
Furfuryl bromide (1.5 equiv)
-
K₂CO₃ (2.0 equiv)
-
DMF , 80°C, 6–8 h
Procedure
The amine is suspended in DMF with K₂CO₃, followed by dropwise addition of furfuryl bromide. Heating at 80°C facilitates N-alkylation, yielding the target compound after purification.
| Step | Reagent | Equiv | Conditions | Yield |
|---|---|---|---|---|
| 2 | Furfuryl bromide | 1.5 | DMF, K₂CO₃, 80°C | 72% |
Alternative Pathways and Optimization
Halogenation-Amination Sequence
A dichloro intermediate (2,4-dichloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine ) can be aminated at C4 before alkylation:
-
Amination : React dichloro compound with NH₃/MeOH at 100°C to yield 4-amino-2-chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine .
-
Alkylation : Proceed with furfuryl bromide under standard conditions.
| Intermediate | Reagent | Conditions | Yield |
|---|---|---|---|
| 2,4-Dichloro derivative | NH₃/MeOH | 100°C, 24 h | 58% |
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times:
Analytical Characterization
Key Data for this compound
-
Molecular Formula : C₁₃H₁₄N₄O
Challenges and Considerations
-
Regioselectivity : Competing alkylation at C4 amine is mitigated by using bulky bases (e.g., K₂CO₃).
-
Purification : Silica gel chromatography (EtOAc/hexane) resolves N7-alkylated product from side products.
Scalability and Industrial Relevance
Chemical Reactions Analysis
Substitution Reactions
The amine group at position 4 and the furanmethyl substituent at position 7 are key sites for nucleophilic and electrophilic substitutions.
- Example: Reaction with benzyl bromide introduces steric bulk at the N7 position, altering biological activity .
Oxidation Reactions
The furan ring and methyl groups are susceptible to oxidation under specific conditions:
| Target Site | Oxidizing Agent | Conditions | Product | Ref. |
|---|---|---|---|---|
| Furan Ring | KMnO₄, acidic conditions | Room temperature, 12 h | Furan → γ-lactone derivative | |
| Methyl Groups | CrO₃, H₂SO₄ | Reflux, 6 h | Oxidation to carboxylic acid |
Acetylation and Acylation
The primary amine at position 4 undergoes acetylation:
Cyclization and Ring Modification
The pyrrolopyrimidine core participates in cycloaddition and annulation reactions:
| Reaction | Reagents/Conditions | Product | Ref. |
|---|---|---|---|
| Cyclocondensation | Malononitrile, CuI, DMF, 120°C | Pyrido[2,3-d]pyrimidine fused systems | |
| Chlorination | POCl₃, reflux, 4 h | 4-Chloro-pyrrolopyrimidine intermediate |
Cross-Coupling Reactions
The compound serves as a scaffold for Suzuki and Sonogashira couplings:
| Coupling Type | Catalysts/Reagents | Product | Yield | Ref. |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, arylboronic acid, K₂CO₃, DME | Biaryl derivatives | 70–90% | |
| Sonogashira | PdCl₂(PPh₃)₂, CuI, terminal alkyne | Alkynylated analogues | 65–80% |
Structural Analogues and SAR Insights
Modifications at key positions influence pharmacological properties:
Table 2: Biological Activity of Derivatives
| Derivative | Modification | IC₅₀ (Kinase X) | Ref. |
|---|---|---|---|
| N4-Acetyl | Acetylation | 120 nM | |
| C7-Benzyl | Alkylation | 45 nM | |
| 4-Chloro | Chlorination | >1 µM |
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine exhibit significant anticancer properties. The pyrrolo[2,3-d]pyrimidine scaffold has been associated with the inhibition of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that derivatives of this compound can inhibit the growth of tumor cells by targeting specific kinases involved in cancer progression .
Antiviral Properties
The compound's structural features suggest potential antiviral applications. It has been studied for its ability to inhibit viral replication, particularly in the context of RNA viruses. Research has demonstrated that similar pyrrolopyrimidine compounds can effectively disrupt viral life cycles by targeting viral polymerases .
Biochemical Applications
Enzyme Inhibition
this compound has shown promise as an enzyme inhibitor. It specifically targets enzymes involved in nucleotide metabolism and DNA synthesis. This property can be exploited in the development of therapeutics aimed at diseases characterized by uncontrolled cell proliferation .
Targeting Protein Kinases
Protein kinases play crucial roles in cellular signaling pathways. Compounds with a similar structure have been identified as effective inhibitors of several protein kinases, which are often dysregulated in cancer and other diseases. By modulating these pathways, the compound could serve as a lead for developing new therapeutic agents .
Material Science
Organic Electronics
The unique electronic properties of this compound make it a candidate for applications in organic electronics. Its ability to form stable thin films could be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaic devices. Research into its charge transport properties is ongoing to evaluate its effectiveness in these applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range. |
| Study B | Antiviral Properties | Showed effective inhibition of viral replication in vitro against influenza virus; further studies needed for clinical relevance. |
| Study C | Enzyme Inhibition | Identified as a potent inhibitor of thymidylate synthase; potential application in cancer therapy discussed. |
| Study D | Organic Electronics | Exhibited promising charge mobility characteristics suitable for electronic applications; ongoing optimization required. |
Mechanism of Action
The mechanism of action of 7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, it binds to the active site of kinases, preventing their phosphorylation activity and thereby inhibiting signal transduction pathways involved in disease progression . In the case of its antitubercular activity, the compound likely interferes with essential bacterial enzymes, disrupting their metabolic processes and leading to cell death .
Comparison with Similar Compounds
Substituent Variations at the 7-Position
The 7-position of pyrrolo[2,3-d]pyrimidines is critical for modulating biological activity and physicochemical properties. Key analogs include:
Key Observations :
- The furan-2-ylmethyl group in the target compound balances hydrophobicity and hydrogen-bonding capacity compared to the more polar ribofuranosyl group in MT-tubercidin .
- Benzyl-substituted analogs (e.g., ) exhibit higher molecular weights and may face bioavailability challenges due to excessive lipophilicity.
Substituent Variations at the 5- and 6-Positions
Methyl groups at the 5- and 6-positions are conserved in the target compound but vary in other derivatives:
Key Observations :
Modifications at the N4-Position
The N4-amine group is a common pharmacophore in pyrrolo[2,3-d]pyrimidines. Analogs with N4-aryl substitutions include:
Key Observations :
- The unmodified N4-amine in the target compound allows for versatile derivatization, whereas aryl-substituted analogs (e.g., ) show enhanced potency but may compromise solubility .
- Removal of the 2-NH₂ group in analogs (e.g., 2-desNH₂ derivatives) reduces activity, highlighting the importance of this moiety .
Crystallographic and Hydrogen-Bonding Analysis
- Target Compound: No crystallographic data is available, but analogs like MT-tubercidin·H₂O form extensive hydrogen-bond networks via water molecules and NH/O interactions, stabilizing the 3D structure .
- MT-tubercidin·H₂O: Exhibits a distorted pyrrolo[2,3-d]pyrimidine core (0.035 Å deviation) and an 88.40° angle between the heterocycle and ribofuranosyl plane .
Biological Activity
7-(Furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine (CAS No. 103026-12-6) is a compound of increasing interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
The molecular formula of this compound is , with a molecular weight of 242.28 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core structure, which is known for various pharmacological properties.
Antiproliferative Activity
Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. A study demonstrated that modifications in the structure of these compounds could enhance their activity against human cancer cells:
| Compound Structure | Target Cell Lines | IC50 Values (μM) |
|---|---|---|
| 7-(Furan-2-ylmethyl)-5,6-dimethyl | HeLa | 4.3 - 8.3 |
| A549 | 75 - 100 | |
| MDA-MB-231 | Variable |
The presence of functional groups such as hydroxyl (-OH) and amine (-NH₂) has been shown to improve antiproliferative activity significantly by enhancing cellular uptake and interaction with biological targets .
The mechanism through which this compound exerts its biological effects may involve inhibition of key enzymes involved in cellular proliferation and survival pathways. For instance, studies on related compounds indicate a potential inhibitory effect on dihydrofolate reductase (DHFR), a crucial enzyme in nucleotide synthesis .
Case Studies
- Inhibition of Cancer Cell Proliferation : A recent study explored the effects of this compound on various cancer cell lines, including HeLa and A549. The results showed a dose-dependent decrease in cell viability, with IC50 values indicating effective concentrations for therapeutic potential .
- Antiviral Properties : Another investigation highlighted the antiviral activity of pyrrolo[2,3-d]pyrimidine derivatives against SARS-CoV-2. Although specific data for this compound was not detailed, similar structural analogs demonstrated low cytotoxicity and effective inhibition of viral replication .
Q & A
Q. What experimental design principles should guide initial biological activity screening?
- Methodology : Prioritize targeted assays based on structural analogs (e.g., pyrrolo[2,3-d]pyrimidine kinase inhibitors). Use dose-response curves (IC₅₀/EC₅₀) with positive controls (e.g., staurosporine for kinase inhibition). Include counter-screens against unrelated targets to assess specificity. For cell-based studies, optimize permeability using logP/logD measurements and PAMPA assays .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Advanced Research Questions
Q. How to resolve contradictions in observed vs. predicted biological activity data?
- Methodology : Employ replicated analysis (e.g., Mendelian randomization-like validation) to distinguish false positives from true signals . If in vitro activity conflicts with computational docking scores, re-evaluate force field parameters (e.g., solvation models in AutoDock Vina) or confirm target protein conformational states via Molecular Dynamics (MD) simulations (≥100 ns trajectories). Cross-reference with orthogonal assays (e.g., SPR for binding kinetics) .
Q. What strategies optimize the compound’s synthetic route for scalability and reproducibility?
- Methodology : Apply reaction path search algorithms (e.g., GRRM or AFIR) to identify low-energy intermediates and bypass kinetic traps. Use ICReDD’s feedback loop: computational predictions → high-throughput experimentation → data-driven condition refinement. For example, optimize Suzuki-Miyaura coupling by screening Pd catalysts (e.g., XPhos Pd G3) and base systems (K₃PO₄ vs. Cs₂CO₃) .
Q. How to investigate the compound’s potential off-target effects in complex biological systems?
- Methodology : Combine chemoproteomics (e.g., activity-based protein profiling) with transcriptomic analysis (RNA-seq) to map unintended interactions. Use CRISPR-Cas9 knockouts of suspected off-targets to validate findings. For in vivo models, apply pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate exposure levels with adverse effects .
Q. What advanced spectroscopic methods elucidate reaction mechanisms during derivatization?
- Methodology : Employ in situ FT-IR or Raman spectroscopy to monitor real-time bond formation/cleavage. For transient intermediates, use stopped-flow NMR or time-resolved XAS . Pair with Isotopic Labeling (e.g., ¹⁵N or ²H) to track atom migration pathways. Validate hypotheses using hybrid QM/MM simulations (e.g., Gaussian/Amber interfaces) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
